molecular formula C18H18N4O3 B5979273 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide

4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide

Katalognummer B5979273
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: RBKZWACQMJWWMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide is a chemical compound that has become increasingly important in scientific research. This compound is commonly referred to as PD153035 and is known for its ability to inhibit the epidermal growth factor receptor (EGFR). The EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. PD153035 has been shown to have a high affinity for the EGFR and is therefore a useful tool for studying the role of this receptor in various biological processes.

Wirkmechanismus

PD153035 works by binding to the ATP-binding site on the 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide, thereby preventing the receptor from phosphorylating downstream signaling molecules. This leads to a decrease in cell proliferation and survival, as well as a decrease in the expression of genes involved in cell growth and division.
Biochemical and Physiological Effects:
PD153035 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the this compound, PD153035 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to increase the expression of genes involved in cell cycle arrest and DNA repair.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of PD153035 is its high affinity for the 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide, which makes it a useful tool for studying the role of this receptor in various biological processes. However, PD153035 also has a number of limitations. For example, it has low solubility in water, which can make it difficult to work with in certain experimental settings. It also has a relatively short half-life, which can limit its usefulness in certain experiments.

Zukünftige Richtungen

There are a number of future directions for research involving PD153035. One area of interest is the development of new compounds that are more effective at inhibiting the 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide. Another area of interest is the use of PD153035 in combination with other drugs to enhance its effectiveness. Finally, there is interest in using PD153035 to study the role of the this compound in various disease states, including cancer and neurodegenerative diseases.

Synthesemethoden

PD153035 can be synthesized using a multi-step process involving the reaction of several different chemical compounds. The most common method involves the reaction of 6-chloro-3,4-dihydro-2(1H)-quinazolinone with 3-aminobenzyl alcohol in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound 6-chloro-4-(3-pyridinylmethyl)-3,4-dihydro-2(1H)-quinazolinone, which is then reacted with butanoyl chloride to produce PD153035.

Wissenschaftliche Forschungsanwendungen

PD153035 has been used extensively in scientific research to study the role of the 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(3-pyridinylmethyl)butanamide in various biological processes. One of the most common applications of PD153035 is in cancer research. The this compound is overexpressed in many types of cancer, and PD153035 has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of the this compound. PD153035 has also been used in studies of the nervous system, where it has been shown to play a role in the regulation of synaptic plasticity.

Eigenschaften

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-16(20-12-13-5-3-9-19-11-13)8-4-10-22-17(24)14-6-1-2-7-15(14)21-18(22)25/h1-3,5-7,9,11H,4,8,10,12H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKZWACQMJWWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.